2-(3,5-Dichlorophenoxy)butanoic acid
Overview
Description
“2-(3,5-Dichlorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10Cl2O3 . It is an organochlorine compound and a monocarboxylic acid . It is used as a selective post-emergence herbicide .
Synthesis Analysis
The synthesis of similar compounds involves heating an alkali metal salt of 2:4-dichlorophenol with butyrolactone under substantially anhydrous conditions . The reaction may be carried out by treating the corresponding phenol with aqueous alkali, removing the water by co-distillation with an entrainer liquid, adding butyrolactone to the resulting mixture of alkali metal phenoxide and entraining liquid, removing the entrainer by distillation and heating the residue at a temperature above 140 DEG C .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular weight of the compound is 249.09 g/mol .
Physical and Chemical Properties Analysis
“this compound” appears as colorless crystals . It is slightly corrosive to iron and soluble in organic solvents .
Mechanism of Action
Target of Action
2-(3,5-Dichlorophenoxy)butanoic acid is a selective systemic phenoxy herbicide . Its primary targets are many annual and perennial broad-leaf weeds in crops like alfalfa, peanuts, and soybeans . The compound’s active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .
Mode of Action
The compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
The compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Pharmacokinetics
It is known that the compound is absorbed through foliage and readily translocated to growing points . More research is needed to fully understand the compound’s pharmacokinetic properties.
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . This results in twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
It is known that the compound is a persistent hazard to marine life . More research is needed to fully understand how environmental factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3,5-Dichlorophenoxy)butanoic acid are largely related to its role as a herbicide. It interacts with various enzymes and proteins to exert its herbicidal effects
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-9(10(13)14)15-8-4-6(11)3-7(12)5-8/h3-5,9H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZTXIEWGIKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516758 | |
Record name | 2-(3,5-Dichlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39644-27-4 | |
Record name | 2-(3,5-Dichlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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